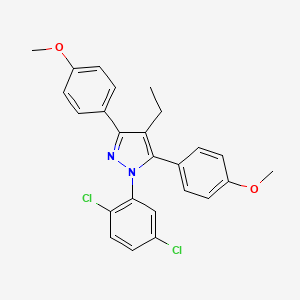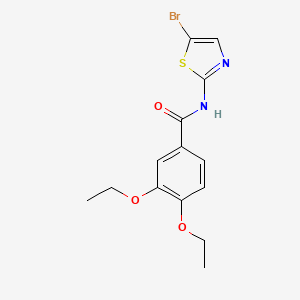![molecular formula C24H23N3O5 B10894989 2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzoate ester linked to a methoxy-substituted benzyl group, which is further connected to a hydrazone moiety containing a pyridylcarbonyl group. The intricate structure of this compound suggests its potential utility in diverse chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone: The reaction between 4-pyridylcarbonyl chloride and hydrazine hydrate forms the hydrazone intermediate.
Benzylation: The hydrazone intermediate is then reacted with 2-methoxy-5-formylbenzyl chloride to form the benzylated product.
Esterification: The final step involves the esterification of the benzylated product with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The pyridylcarbonyl group may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE: is similar to other hydrazone derivatives such as:
Uniqueness
The uniqueness of ETHYL 2-[(2-METHOXY-5-{[(E)-2-(4-PYRIDYLCARBONYL)HYDRAZONO]METHYL}BENZYL)OXY]BENZOATE lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the hydrazone and pyridylcarbonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H23N3O5 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
ethyl 2-[[2-methoxy-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C24H23N3O5/c1-3-31-24(29)20-6-4-5-7-22(20)32-16-19-14-17(8-9-21(19)30-2)15-26-27-23(28)18-10-12-25-13-11-18/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-15+ |
Clé InChI |
RICZBXOIZLHGBA-CVKSISIWSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10894914.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B10894921.png)
![7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10894926.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894937.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894938.png)
![N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10894948.png)
![Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10894954.png)
![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)

![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10894994.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B10894999.png)
